molecular formula C12H17BrClNO B4571747 N-(3-bromo-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride

N-(3-bromo-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride

Cat. No.: B4571747
M. Wt: 306.62 g/mol
InChI Key: IDBSMSMWJINMMB-UHFFFAOYSA-N
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Description

N-(3-bromo-4-ethoxybenzyl)prop-2-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.01820 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Amine Phenol Ligands

Research in coordination chemistry often explores the synthesis and characterization of novel amine phenol ligands. These compounds, such as N3O3 amine phenols and their hexadentate ligands for Group 13 metal ions, are studied for their ability to form complexes with metal ions. These complexes are of interest due to their potential applications in catalysis, material science, and as models for biological systems. For example, Liu et al. (1993) discuss the synthesis and properties of various N3O3 amine phenols and their complexes with aluminum, gallium, and indium, highlighting their intrastrand and interstrand hydrogen bonds (Liu et al., 1993).

Potential Biological Applications

Some N-substituted amines are investigated for their potential biological activities. For instance, studies on compounds like DSP-4, an N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, focus on their neurotoxic effects on noradrenergic neurons, offering insights into their potential use in neurological research or therapeutic applications (Jaim-Etcheverry & Zieher, 1980).

Analytical Characterization and Toxicology

Compounds structurally related to N-substituted amines, such as NBOMe derivatives, are subject to analytical characterization and toxicological studies. These investigations help understand the pharmacokinetics, toxicokinetics, and potential toxicological risks of new psychoactive substances. Such research contributes to the fields of forensic and clinical toxicology, aiding in the identification and risk assessment of novel compounds (Richter et al., 2019).

Chemical Reactivity and Applications

The chemical reactivity of N-substituted amines, such as their amination reactions mediated by palladium/imidazolium salt systems, is another area of interest. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Studies in this area can lead to the development of new synthetic methodologies with applications in organic synthesis (Grasa et al., 2001).

Properties

IUPAC Name

N-[(3-bromo-4-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-3-7-14-9-10-5-6-12(15-4-2)11(13)8-10;/h3,5-6,8,14H,1,4,7,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBSMSMWJINMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC=C)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.